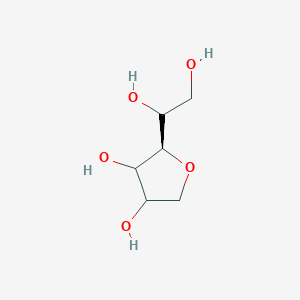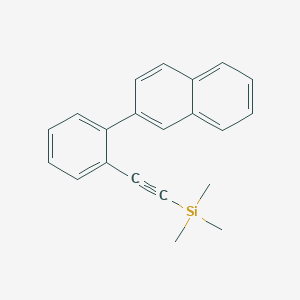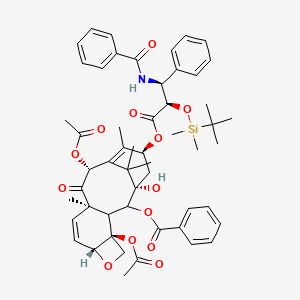
2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is a derivative of Paclitaxel, a well-known antitumor agent. This compound is modified at the 2’-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and modifies its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel typically involves the protection of the 2’-hydroxyl group of Paclitaxel with tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide (DMF) at room temperature . This reaction results in the formation of the TBDMS ether, which protects the hydroxyl group during subsequent synthetic steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with optimization for large-scale production. This may involve the use of automated synthesis equipment and high-throughput purification techniques such as high-pressure liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of deprotected Paclitaxel derivatives .
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex Paclitaxel derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential as a tool for probing cellular processes.
Mechanism of Action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The TBDMS group may influence the compound’s pharmacokinetics and cellular uptake, potentially enhancing its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, known for its antitumor activity.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against resistant cancer cell lines.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is unique due to the presence of the TBDMS protecting group, which enhances its stability and modifies its chemical properties. This makes it a valuable intermediate in the synthesis of other derivatives and a useful tool in scientific research .
Properties
Molecular Formula |
C53H63NO13Si |
|---|---|
Molecular Weight |
950.1 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |
InChI |
InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 |
InChI Key |
STDWDYDOHOANPV-YWEKHJBCSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



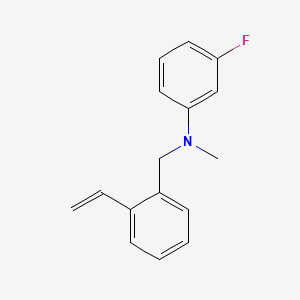
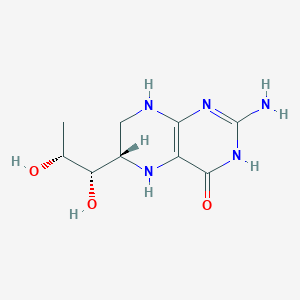
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

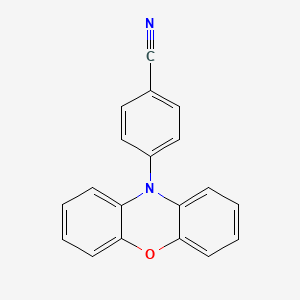
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
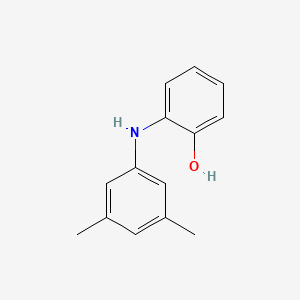
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
